molecular formula C10H18F2N2O2 B13073655 tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

Cat. No.: B13073655
M. Wt: 236.26 g/mol
InChI Key: SYJPCDJHRFQDAX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate is a chemical compound with the molecular formula C10H18F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with amino and difluoro groups, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate typically involves the reaction of 4-amino-2,2-difluorocyclopentylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the amino position .

Scientific Research Applications

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. The presence of both amino and difluoro groups makes it a versatile compound for various applications, distinguishing it from other similar carbamate derivatives .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-6(13)5-10(7,11)12/h6-7H,4-5,13H2,1-3H3,(H,14,15)

InChI Key

SYJPCDJHRFQDAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1(F)F)N

Origin of Product

United States

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